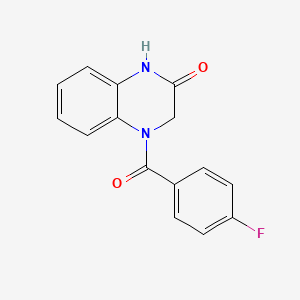

4-(4-fluorobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

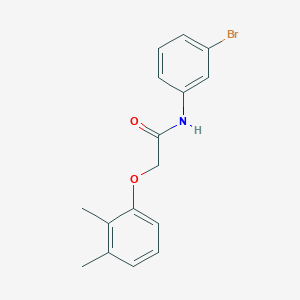

4-(4-fluorobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C15H11FN2O2 and its molecular weight is 270.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 270.08045576 g/mol and the complexity rating of the compound is 393. The solubility of this chemical has been described as >40.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solid Phase Synthesis

A study by Lee, Murray, and Rivero (1997) describes the solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, utilizing 4-fluoro-3-nitrobenzoic acid. This method highlights the compound's role in facilitating the construction of complex quinoxalinone derivatives through a series of reactions, including aromatic substitution and intramolecular cyclization. The process yields a variety of products with potential for further functionalization (Lee et al., 1997).

Fluorescent Chemical Sensors

Zhang, Cheng, Zhang, Shen, and Yu (2007) developed a fluorescent chemical sensor for Fe3+ based on the blocking of intramolecular proton transfer of a quinazolinone derivative. This application demonstrates the potential of quinazolinone derivatives in creating sensitive and selective optochemical sensors for metal ions, offering a new avenue for the detection and quantification of iron in various samples (Zhang et al., 2007).

Viscosity-Sensitive Fluorescent Probes

Wang, Shi, Jia, Chen, and Ma (2009) characterized 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. Their research underlines the compound's utility in developing tools for the measurement of viscosity in biological and industrial settings, emphasizing the significance of electron-donating groups for enhancing fluorescence response to changes in viscosity (Wang et al., 2009).

Antimicrobial Activity

Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing quinazolinone derivatives with potential antimicrobial properties. The study showcases the compound's capacity to serve as a backbone for developing new antimicrobial agents, highlighting its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi (Desai et al., 2013).

High-Temperature Proton Exchange Membrane Fuel Cells

Hsu, Liu, Tu, Chuang, Bulycheva, and Belomoina (2018) explored the synthesis and properties of ABPPQ, a polymer based on quinoxaline monomer for use in high-temperature proton exchange membrane fuel cells. This highlights the compound's role in advancing materials science, particularly in the development of components for energy conversion technologies (Hsu et al., 2018).

Propriétés

IUPAC Name |

4-(4-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)15(20)18-9-14(19)17-12-3-1-2-4-13(12)18/h1-8H,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGMTCOBZCGDAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351130 |

Source

|

| Record name | ST50453059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5365-68-4 |

Source

|

| Record name | ST50453059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5519716.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)

![1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5519749.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)

![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)